molecular formula C21H22O9 B020815 hydrangenol 8-O-glucoside CAS No. 67600-94-6

hydrangenol 8-O-glucoside

Cat. No.: B020815
CAS No.: 67600-94-6
M. Wt: 418.4 g/mol
InChI Key: IKTPWMTZNXOEIV-VRKGAULQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Hydrangenol 8-O-glucoside can be synthesized through the glycosylation of hydrangenol. The reaction typically involves the use of a glycosyl donor and an acid catalyst under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound often involves extraction from the leaves of Hydrangea macrophylla. The leaves are processed to isolate the compound using techniques such as solvent extraction, chromatography, and crystallization .

Chemical Reactions Analysis

Types of Reactions: Hydrangenol 8-O-glucoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Properties

IUPAC Name

3-(4-hydroxyphenyl)-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroisochromen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O9/c22-9-15-17(24)18(25)19(26)21(30-15)29-13-3-1-2-11-8-14(28-20(27)16(11)13)10-4-6-12(23)7-5-10/h1-7,14-15,17-19,21-26H,8-9H2/t14?,15-,17-,18+,19-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKTPWMTZNXOEIV-VRKGAULQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)C2=C1C=CC=C2OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(OC(=O)C2=C1C=CC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001136569
Record name 8-(β-D-Glucopyranosyloxy)-3,4-dihydro-3-(4-hydroxyphenyl)-1H-2-benzopyran-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001136569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67600-94-6
Record name 8-(β-D-Glucopyranosyloxy)-3,4-dihydro-3-(4-hydroxyphenyl)-1H-2-benzopyran-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67600-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-(β-D-Glucopyranosyloxy)-3,4-dihydro-3-(4-hydroxyphenyl)-1H-2-benzopyran-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001136569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
hydrangenol 8-O-glucoside
Reactant of Route 2
hydrangenol 8-O-glucoside
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hydrangenol 8-O-glucoside
Reactant of Route 4
hydrangenol 8-O-glucoside
Reactant of Route 5
hydrangenol 8-O-glucoside
Reactant of Route 6
hydrangenol 8-O-glucoside
Customer
Q & A

Q1: How does hydrangenol 8-O-glucoside compare to its aglycone, hydrangenol, in terms of its effects on atopic dermatitis in vitro?

A1: Studies indicate that while both this compound and its aglycone, hydrangenol, are present in Hydrangea macrophylla extracts, hydrangenol exhibits more potent anti-inflammatory effects in the context of atopic dermatitis []. Specifically, hydrangenol demonstrated superior inhibition of interleukin 4 (IL-4) gene expression and β-hexosaminidase release, key mediators in allergic inflammation, compared to this compound []. It also displayed stronger inhibition of signal transducer and activator of transcription 6 (STAT6) phosphorylation, a crucial signaling pathway in allergic responses [].

Q2: Can this compound influence cholinesterase activity? What implications might this have for Alzheimer's disease research?

A2: Research suggests that this compound, when modified to this compound pentaacetate (HGP), can act as a dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) []. These enzymes are involved in acetylcholine breakdown, and their dysregulation is implicated in Alzheimer's disease (AD). Importantly, HGP exhibited a selective and non-competitive mode of inhibition, interacting with the peripheral anionic site (PAS) of both enzymes []. This selective targeting of the PAS distinguishes HGP from other cholinesterase inhibitors and might offer a novel avenue for AD drug development.

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